N-甲基甲胺磷

描述

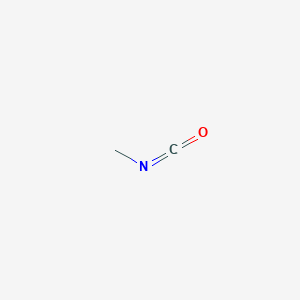

N-Methyl-methamidophos is a derivative of methamidophos, an organophosphate pesticide . It is used in laboratory settings .

Synthesis Analysis

The synthesis of N-Methyl-methamidophos involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). The process is influenced by factors such as solvent polarity and the steric demand of the initiator .Molecular Structure Analysis

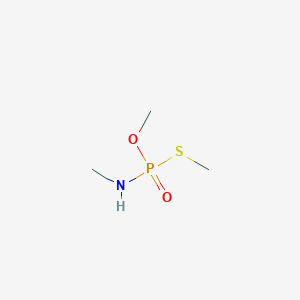

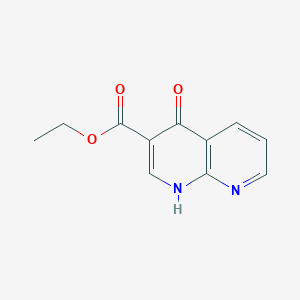

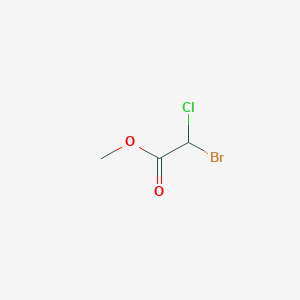

The molecular formula of N-Methyl-methamidophos is C3H10NO2PS . It is related to methamidophos, which has a molecular formula of C2H8NO2PS .Chemical Reactions Analysis

The degradation of acephate, a related compound, involves the destruction of N-C, P-N, P-S, or P-O bonds, generating methamidophos as an intermediate product . Advanced oxidation processes (AOPs) like photo-Fenton process, UV/TiO2 photocatalysis, and ultrasonic ozonation are used for the degradation .Physical And Chemical Properties Analysis

Technical grade acephate, a related compound, is a white or transparent solid with a strong odor similar to sulfur .科学研究应用

Bioremediation of Chemical Pesticides

Field

Environmental Microbiology and Biotechnology

Application

N-Methyl-methamidophos is an intermediate product of Acephate, an organophosphate pesticide. The microbial degradation of Acephate and Methamidophos is emerging as an eco-friendly method for large-scale treatment .

Method

Microorganisms capable of degrading Methamidophos or Acephate have been isolated, including Hyphomicrobium sp., Penicillium oxalicum, Luteibacter jiangsuensis, Pseudomonas aeruginosa, and Bacillus subtilis . Enzymes related to Acephate and/or Methamidophos biodegradation include phosphotriesterase, paraoxonase 1, and carboxylesterase .

Results

The degradation pathways of Acephate and Methamidophos have been summarized, providing a new way of thinking for the study of the degradation of Acephate and Methamidophos .

Food Safety and Quality Control

Field

Food Analytical Methods

Application

Methamidophos, the main metabolite of Acephate in plants, has been paid particular attention in the risk evaluation of Acephate because of its severely accurate toxicity .

Method

A chiral separation and analysis method was developed to help evaluate the risks posing to the environment and human health . An analytical method for determination and confirmation of the enantiomers in vegetables by gas chromatography–tandem mass spectrometry was then developed .

Results

The mean recovery rates of quintuplicate results in cabbage and pakchoi ranged from 71.87 to 81.45 %; the relative standard deviation was less than 8.81 % .

Pest Control

Field

Agriculture and Pest Management

Application

Methamidophos is a broad-spectrum insecticide effective against chewing, mining, and sucking insects, e.g., aphids, leafhoppers, leaf-eating caterpillars, and also has acaricidal side-effects .

Method

Methamidophos is applied directly to crops to control pests. It works by inhibiting the enzyme acetylcholinesterase, a key enzyme for nervous system function .

Results

Effective control of various pests, leading to improved crop yields .

Advanced Oxidation Processes

Field

Environmental Chemistry

Application

Advanced oxidation processes (AOPs) are a more efficient composite technology that combines the advantages of different physicochemical degradation methods to more efficiently remove methamidophos and acephate .

Method

Examples of these methods include photo-Fenton process, UV/TiO2, and ultrasonic ozonation .

Results

These methods have shown to be effective in the degradation of methamidophos and acephate .

Crop Protection

Field

Agriculture

Application

Crops grown with the use of methamidophos include potatoes and some Latin American rice . Many nations have used methamidophos on crops, including developed nations such as Spain, United States, Japan, and Australia .

Method

Methamidophos is applied directly to crops to control pests .

Results

Analytical Methods

Field

Analytical Chemistry

Application

Methamidophos can be analyzed with a range of extraction and detection methods .

Method

Successful extraction of methamidophos from tobacco can be achieved using methanol or a combination of ethyl acetate and water .

Results

These methods have shown to be effective in the extraction and detection of methamidophos .

Environmental Toxicology

Field

Environmental Science and Toxicology

Application

Long-term exposure to acephate and methamidophos in non-target organisms results in severe poisonous effects, which has raised public concern and demand for the removal of these pollutants from the environment .

Method

The toxicological effects of acephate and/or methamidophos on aquatic and land animals, including humans are reviewed .

Results

These effects promote the necessity of removing acephate from the environment .

Microbial Degradation

Field

Microbiology and Biotechnology

Application

A facultative methylotroph, Hyphomicrobium sp. MAP-1, capable of high efficiently degrading methamidophos, was isolated from methamidophos-contaminated soil in China .

Method

It was found that the addition of methanol significantly promoted the growth of strain MAP-1 and enhanced its degradation of methamidophos .

Results

This strain could utilize methamidophos as its sole carbon, nitrogen, and phosphorus source for growth and could completely degrade 3,000 mg l −1 methamidophos in 84 h under optimal conditions (pH 7.0, 30°C) .

Crop Protection

Application

Worldwide crop protection uses of methamidophos include broccoli, cauliflower, corn, grapes, sugar beets, cotton, potatoes, and tobaccos .

安全和危害

属性

IUPAC Name |

N-[methoxy(methylsulfanyl)phosphoryl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO2PS/c1-4-7(5,6-2)8-3/h1-3H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCZIYDMHFXVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNP(=O)(OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875563 | |

| Record name | O,S-DIME-N-ME-PHOSPHORAMIDOTHIOAT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-methamidophos | |

CAS RN |

28167-49-9 | |

| Record name | O,S-DIME-N-ME-PHOSPHORAMIDOTHIOAT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

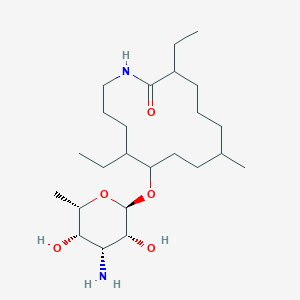

![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B166311.png)